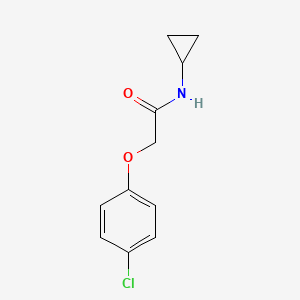
2-(benzylthio)-N-(4-fluorophenyl)propanamide
Vue d'ensemble
Description
2-(benzylthio)-N-(4-fluorophenyl)propanamide, also known as BFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFPP belongs to the class of amides and is structurally similar to other amide compounds that have been studied for their biological activities. In
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that 2-(benzylthio)-N-(4-fluorophenyl)propanamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, 2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to inhibit the activity of HDACs and the activation of the PI3K/Akt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylthio)-N-(4-fluorophenyl)propanamide in lab experiments is its potential therapeutic properties. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to have anti-cancer and anti-inflammatory activities, which make it a promising candidate for further research. Additionally, 2-(benzylthio)-N-(4-fluorophenyl)propanamide is relatively easy to synthesize, which makes it accessible for lab experiments. However, one limitation of using 2-(benzylthio)-N-(4-fluorophenyl)propanamide in lab experiments is its potential toxicity. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide can induce cytotoxicity in certain cell types, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-(benzylthio)-N-(4-fluorophenyl)propanamide. One direction is to further investigate its potential therapeutic properties in cancer and inflammation. Studies could focus on optimizing the synthesis method of 2-(benzylthio)-N-(4-fluorophenyl)propanamide to improve its efficacy and reduce its toxicity. Additionally, studies could investigate the potential of 2-(benzylthio)-N-(4-fluorophenyl)propanamide in combination with other anti-cancer or anti-inflammatory agents. Another future direction is to investigate the mechanism of action of 2-(benzylthio)-N-(4-fluorophenyl)propanamide in more detail. Studies could focus on identifying the specific enzymes and signaling pathways that are affected by 2-(benzylthio)-N-(4-fluorophenyl)propanamide. This could provide insight into the potential targets of 2-(benzylthio)-N-(4-fluorophenyl)propanamide and aid in the development of more targeted therapies.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-fluorophenyl)propanamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor involved in the inflammatory response.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLJNNSPZDHEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(benzylthio)-N-(4-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3937568.png)



![3-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3937604.png)
![N,N'-1,2-propanediylbis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3937609.png)
![2-(diethylamino)-8-[(1-methylazepan-2-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3937613.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3937623.png)

![3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3937631.png)

![6-phenyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3937658.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide](/img/structure/B3937663.png)